molecular formula C18H14BrF3N2O2 B5137379 1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone

1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone

Cat. No.: B5137379
M. Wt: 427.2 g/mol
InChI Key: HGOOAKCTPCAUCS-UHFFFAOYSA-N
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Description

1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone is a synthetic compound belonging to the pyrazoline class. . This compound, characterized by its unique structure, has garnered interest due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, trifluoroacetophenone, and hydrazine hydrate.

    Condensation Reaction: The initial step involves the condensation of 4-bromobenzaldehyde with trifluoroacetophenone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone.

    Cyclization: The chalcone undergoes cyclization with hydrazine hydrate to form the pyrazoline ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone undergoes various chemical reactions, including:

Major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives, which may exhibit different biological activities.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone can be compared with other pyrazoline derivatives:

The uniqueness of this compound lies in its trifluoromethyl and hydroxyl substituents, which contribute to its distinct pharmacological profile.

Properties

IUPAC Name

1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrF3N2O2/c19-14-8-6-13(7-9-14)15-11-17(26,18(20,21)22)24(23-15)16(25)10-12-4-2-1-3-5-12/h1-9,26H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOOAKCTPCAUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(F)(F)F)O)C(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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